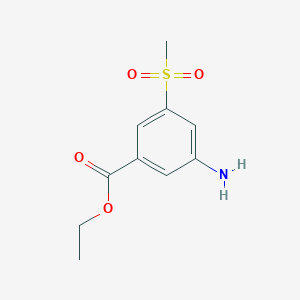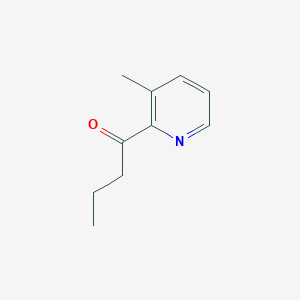
3-(3-Aminopropoxy)oxolane
Descripción general
Descripción
Synthesis Analysis
A study towards the synthesis of novel 3-aminopropoxy-substituted dioxins has been conducted . The phenolic compounds obtained were alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxolane .
Aplicaciones Científicas De Investigación
Subheading Semiconducting Properties of Copper Complexes
A study explored the electrical properties of novel dioxime compounds containing the 1,3-oxolane group. These compounds demonstrated semiconducting properties, with specific attention to the activation energies and electrical conductivity types. The activation energies were calculated using the Arrhenius plot, and thermal probe measurements indicated n-type electrical conductivity (Aydogdu et al., 2003).
Surface Functionality of Aminosilanes
Subheading Maintaining Surface Functionality in Aqueous Media
The study addressed the issue of loss of surface functionality derived from aminosilanes when exposed to water at elevated temperatures. This loss was attributed to siloxane bond hydrolysis catalyzed by the amine functionality. The research aimed to find conditions for preparing hydrolytically stable amine-functionalized surfaces, revealing that certain preparation methods and structural features of aminosilanes enhance the hydrolytic stability of the silane-derived layers (Smith & Chen, 2008).
Synthesis of Pharmaceutical Compounds
Subheading Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
The research presented a new method for synthesizing chiral 1,3-oxazinan-2-ones, which are intermediates in the production of pharmaceutical compounds and amino alcohols. The synthesis involved reactions of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, yielding amides that were subsequently reduced and carbonylated to form the desired class of compounds (Ella-Menye et al., 2005).
Catalytic Enantioselective Synthesis
Subheading Diverse Chiral 3,3-Disubstituted Oxindoles
This research focused on the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, structures prevalent in natural products, drugs, and pharmaceutically active compounds. Various catalytic enantioselective methods were developed to prepare a diverse array of chiral oxindoles, with a special emphasis on the construction of fully substituted C3 stereocenters. The study also detailed the design of phosphoramide-based bifunctional catalysts for enhancing the synthesis efficiency (Cao, Zhou, & Zhou, 2018).
X-ray Crystallography and Supramolecular Architecture
Subheading Structural Analysis of Oxolane Derivatives
In a study, the crystal structure of a compound containing an oxolane ring with six defined stereocenters was elucidated using X-ray crystallography. The compound exhibited a three-dimensional supramolecular architecture, with hydrogen bonds from the hydroxy group playing a crucial role in maintaining the structure. The study highlighted the importance of weak C-H···O=C hydrogen bonds in consolidating the network (Lo et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(oxolan-3-yloxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBPDHUYSLFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropoxy)oxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)


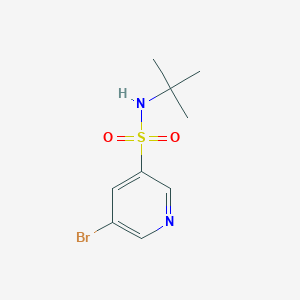
![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
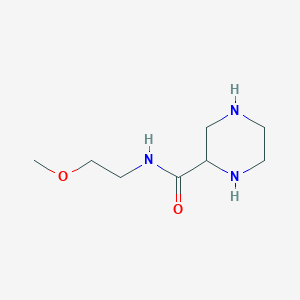
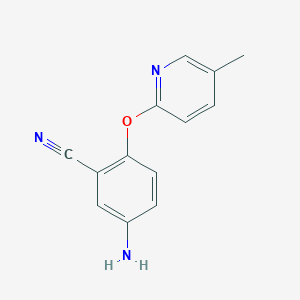
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)


